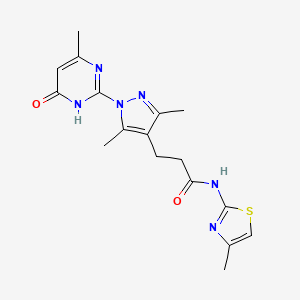
2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with dichloro groups, a cyclopropyl group, and a thiophen-2-yl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common approach is to start with 2,5-dichlorobenzoic acid, which undergoes a series of reactions to introduce the cyclopropyl and thiophen-2-yl ethyl groups.
Activation of Carboxylic Acid: : The carboxylic acid group of 2,5-dichlorobenzoic acid is activated using reagents like thionyl chloride (SOCl2) to form the corresponding acid chloride.
Cyclopropyl Group Introduction: : The acid chloride is then reacted with cyclopropylamine to form the cyclopropylamide intermediate.
Thiophen-2-yl Ethyl Group Introduction: : Finally, the thiophen-2-yl ethylamine is introduced through a nucleophilic substitution reaction to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2,5-Dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the dichloro groups or other functional groups present in the molecule.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the benzamide core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions tailored to the specific substitution desired.
Major Products Formed
Oxidation Products: : Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: : Reduction can yield amides, amines, or alcohols.
Substitution Products: : Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : It may serve as a probe in biological studies to understand the interaction of small molecules with biological targets.
Industry: : Use in the synthesis of advanced materials and polymers.
作用機序
The mechanism by which 2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target system.
類似化合物との比較
2,5-Dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide can be compared with other similar compounds, such as:
2,5-Dichloro-N-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide
2,5-Dichloro-N-ethyl-N-(2-(thiophen-2-yl)ethyl)benzamide
2,5-Dichloro-N-(2-(thiophen-2-yl)ethyl)benzamide
These compounds differ in the nature of the substituents attached to the benzamide core, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct advantages in certain applications.
特性
IUPAC Name |
2,5-dichloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-11-3-6-15(18)14(10-11)16(20)19(12-4-5-12)8-7-13-2-1-9-21-13/h1-3,6,9-10,12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFIVMBRSCLRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2976019.png)

![3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2976023.png)
![[2-oxidanylidene-2-(3-oxidanylidene-4H-1,4-benzoxazin-6-yl)ethyl] 4-(2-cyanoethanoylamino)benzoate](/img/structure/B2976024.png)




![2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2976030.png)


![N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2976035.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2976038.png)

